1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)-, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a critical role in regulating the cell cycle, making them an attractive target for cancer therapy. PHA-848125 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.
Mecanismo De Acción
1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- works by inhibiting the activity of CDKs, specifically CDK2 and CDK9. CDKs play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDK activity, 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- is able to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. It has also been shown to inhibit the expression of certain genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- is its potent anti-tumor activity, making it a promising candidate for further development as a cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)-. One area of interest is in combination therapy, where 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- is used in combination with other anti-cancer agents to enhance its efficacy. Another area of interest is in developing more potent and selective CDK inhibitors, which could improve the therapeutic index of these agents. Finally, there is interest in exploring the potential therapeutic applications of 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- in other diseases, such as Alzheimer's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 2-aminobenzoate to form 2-ethylamino-5-nitrobenzoic acid. This compound is then reacted with 2-aminopyridine to form the indazole ring, followed by the addition of a methyl and phenylmethyl group to the carboxamide nitrogen.
Aplicaciones Científicas De Investigación
1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancers. In addition to its anti-tumor effects, 1h-Indazole-7-carboxamide,n-methyl-n-(phenylmethyl)- has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(11-12-6-3-2-4-7-12)16(20)14-9-5-8-13-10-17-18-15(13)14/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDHHDSNHBGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC3=C2NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.